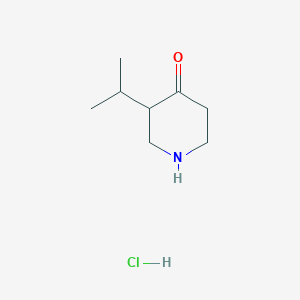

3-Isopropylpiperidin-4-one hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-propan-2-ylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGIKIUSRJHLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Piperidine Chemistry

The piperidine (B6355638) scaffold, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the synthesis of a vast array of chemical entities. nih.govresearchgate.netnih.gov Its derivatives are integral to the structure of over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govnih.gov The chemical versatility of the piperidine ring allows for the introduction of various substituents, leading to a diverse range of molecular architectures and associated pharmacological activities. nih.govwisdomlib.org

The synthesis of substituted piperidones like 3-Isopropylpiperidin-4-one (B595886) can be achieved through various methods, including multicomponent reactions and cyclization of appropriate precursors. tsijournals.comrsc.org For instance, one general approach involves the condensation of a ketone, an aldehyde, and an amine. tsijournals.com The specific placement of substituents, as seen in 3-isopropylpiperidin-4-one, is a key focus in synthetic strategies, as the arrangement of these groups is often crucial for the molecule's intended function. epo.org

Overview of Research Domains Relevant to the Compound

Conventional Synthetic Pathways to Piperidin-4-one Scaffolds

Traditional methods for constructing the piperidin-4-one core have been well-established for decades, providing reliable access to a wide array of derivatives. These methods often involve multi-step sequences and the use of classical reagents.

Established Reaction Sequences

Several named reactions form the bedrock of piperidin-4-one synthesis. The most prominent among these are the Mannich reaction, the Dieckmann condensation, and the aza-Michael addition.

The Mannich reaction offers a straightforward, one-pot multicomponent condensation to form 2,6-diaryl-3-alkyl-4-piperidones. nih.govbiomedpharmajournal.org This reaction typically involves the condensation of an enolizable ketone (such as ethyl methyl ketone to introduce a 3-methyl group), an aldehyde (like a substituted benzaldehyde), and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). nih.govbiomedpharmajournal.org The mechanism proceeds through the formation of an imine from the aldehyde and ammonia, which then undergoes condensation with the enolate of the ketone. A second condensation with another molecule of the aldehyde leads to the cyclized piperidin-4-one ring. organic-chemistry.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which is a key method for forming cyclic β-keto esters. youtube.commasterorganicchemistry.com In the context of piperidin-4-one synthesis, a primary amine is reacted with two equivalents of an α,β-unsaturated ester, such as methyl acrylate (B77674), to form a diester intermediate. dtic.milresearchgate.net This intermediate is then treated with a strong base (e.g., sodium ethoxide) to induce cyclization, forming the piperidin-4-one ring with a carboxylate group at the 3-position. youtube.comresearchgate.net Subsequent hydrolysis and decarboxylation yield the final 4-piperidone (B1582916). dtic.milresearchgate.net This method is particularly useful for producing N-substituted piperidones. researchgate.net

The aza-Michael addition (or conjugate addition of an amine) is another powerful tool for piperidin-4-one synthesis. ntu.edu.sg This can be an intermolecular or intramolecular process. In a common approach, a primary amine undergoes a double aza-Michael addition to a divinyl ketone, leading directly to the formation of the N-substituted piperidin-4-one ring in an atom-efficient manner. kcl.ac.uk Intramolecular aza-Michael additions have also been extensively used to construct various substituted piperidine rings. ntu.edu.sg

A general representation of these established reaction sequences is provided in the table below.

| Reaction | Description | Key Intermediates |

| Mannich Reaction | A one-pot, three-component condensation of a ketone, an aldehyde, and ammonia or a primary amine. nih.govorganic-chemistry.org | Iminium ion, enolate. organic-chemistry.org |

| Dieckmann Condensation | An intramolecular cyclization of a diester to form a cyclic β-keto ester, followed by hydrolysis and decarboxylation. youtube.comdtic.milresearchgate.net | Diester, enolate, β-keto ester. youtube.comresearchgate.net |

| Aza-Michael Addition | A conjugate addition of an amine to an α,β-unsaturated carbonyl compound, often a divinyl ketone for piperidone synthesis. ntu.edu.sgkcl.ac.uk | Enolate, amino-ketone. |

Precursor Identification and Utilization

The choice of precursors is critical in determining the final substitution pattern of the piperidin-4-one ring.

For the synthesis of 3-isopropylpiperidin-4-one , a key precursor in a Mannich-type reaction would be 3-methyl-2-butanone (B44728) (methyl isopropyl ketone). This would provide the necessary isopropyl group at the 3-position of the piperidine ring. Other precursors would include an appropriate aldehyde and an ammonia source.

In the context of the Dieckmann condensation , to obtain an N-substituted piperidin-4-one, the precursors are a primary amine and two equivalents of an acrylic ester, such as methyl or ethyl acrylate. dtic.milresearchgate.net For instance, the reaction of phenethylamine (B48288) with methyl acrylate yields an amino-diester which can be cyclized to N-phenethyl-4-piperidone. researchgate.net

For the aza-Michael addition route, a primary amine and a divinyl ketone are the typical precursors. kcl.ac.uk To synthesize 3-substituted piperidin-4-ones via this method, a substituted divinyl ketone would be required.

The following table summarizes common precursors for the synthesis of piperidin-4-one scaffolds.

| Synthetic Method | Precursor 1 | Precursor 2 | Precursor 3 | Resulting Substitution |

| Mannich Reaction | Substituted Aldehyde | Ketone (e.g., 3-methyl-2-butanone for a 3-isopropyl group) | Ammonia/Ammonium Acetate | 2,3,6-substituted |

| Dieckmann Condensation | Primary Amine | α,β-Unsaturated Ester (2 equiv.) | Base | N-substituted |

| Aza-Michael Addition | Primary Amine | Divinyl Ketone | - | N-substituted |

Green Chemistry Approaches in Piperidone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidin-4-ones, aiming to develop more sustainable and environmentally friendly processes.

Principles of Sustainable Synthesis Applied to N-Substituted Piperidones

The application of green chemistry principles to N-substituted piperidone synthesis focuses on several key areas: the use of safer solvents, the development of atom-economical reactions, and the minimization of waste. One notable approach is the development of pot, atom, and step economic (PASE) syntheses, which aim to combine multiple reaction steps into a single, efficient process.

Environmentally Benign Reagents and Solvents for Piperidin-4-one Formation

A significant advancement in the green synthesis of piperidin-4-ones is the use of deep eutectic solvents (DESs) as an alternative to volatile organic solvents. rasayanjournal.co.inresearchgate.netresearchgate.net DESs are mixtures of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glucose), which form a liquid with a low melting point. polimi.it These solvents are often biodegradable, non-toxic, and inexpensive. polimi.it

For example, the synthesis of 2,6-diarylpiperidin-4-ones has been successfully carried out in a DES composed of glucose and choline chloride. rasayanjournal.co.inresearchgate.net The reaction proceeds by heating a mixture of an aldehyde, a ketone, and ammonia in the DES, with yields often being very good to excellent. rasayanjournal.co.inresearchgate.net The use of DES not only provides a greener reaction medium but can also simplify the work-up procedure, as the product can often be precipitated by the addition of water. rasayanjournal.co.in

The following table highlights some environmentally benign solvents and reagents used in piperidin-4-one synthesis.

| Green Reagent/Solvent | Description | Application Example | Reference |

| Deep Eutectic Solvents (DES) | A mixture of a quaternary ammonium salt and a hydrogen bond donor, forming a low-melting-point liquid. They are often biodegradable and non-toxic. | Synthesis of 2,6-diarylpiperidin-4-ones in a glucose-choline chloride DES. | rasayanjournal.co.inresearchgate.net |

| Water | A non-toxic, non-flammable, and inexpensive solvent. | Aza-Michael addition of 4-piperidone hydrochloride with methyl acrylate in a water/THF biphasic system. | scielo.br |

| Ethanol | A renewable and relatively benign solvent. | Mannich condensation for the synthesis of 3-alkyl-2,6-diaryl-piperidin-4-ones. | biomedpharmajournal.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful. The Sheldon E-factor , which is the ratio of the mass of waste to the mass of product, is another important metric for quantifying the environmental impact of a chemical process. sheldon.nl

The aza-Michael addition of a primary amine to a divinyl ketone is an example of a highly atom-economical route to N-substituted piperidin-4-ones, as all atoms from the reactants are incorporated into the final product. kcl.ac.uk Similarly, one-pot multicomponent reactions like the Mannich reaction are also favored from an atom economy perspective as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent and energy consumption.

In a study on the synthesis of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) using a deep eutectic solvent, the calculated Sheldon E-factor was less than one, highlighting the significant reduction in waste compared to many traditional synthetic methods in the fine chemicals industry. rasayanjournal.co.in This demonstrates the potential of green chemistry approaches to dramatically improve the sustainability of piperidin-4-one synthesis.

| Synthetic Strategy | Green Chemistry Principle | Example | Benefit |

| Aza-Michael Addition | High Atom Economy | Double aza-Michael addition of a primary amine to a divinyl ketone. kcl.ac.uk | All reactant atoms are incorporated into the product, minimizing waste. |

| One-Pot Multicomponent Reactions | Step Economy, Waste Minimization | Mannich reaction for the synthesis of substituted piperidones. nih.govorganic-chemistry.org | Reduces the number of reaction and purification steps, saving solvents and energy. |

| Use of Deep Eutectic Solvents | Use of Safer Solvents, Waste Minimization | Synthesis of 2,6-diarylpiperidin-4-ones in a glucose-choline chloride DES. rasayanjournal.co.inresearchgate.net | Reduces the use of volatile organic compounds and can lead to a lower E-factor. rasayanjournal.co.in |

Chiral Synthesis and Stereoselective Approaches to 3-Isopropylpiperidin-4-one Derivatives

The synthesis of specific stereoisomers of 3-substituted piperidin-4-ones, including isopropyl derivatives, is of significant interest due to the prevalence of chiral piperidine scaffolds in bioactive molecules. nih.gov Methodologies to achieve this stereocontrol are diverse, ranging from biocatalytic processes to the use of chiral auxiliaries.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of 3-substituted piperidin-4-one derivatives is achieved through several sophisticated strategies that establish chirality in a controlled manner. These methods are crucial for accessing enantiomerically pure compounds.

One prominent approach is the chemo-enzymatic dearomatization of activated pyridines. This strategy combines chemical synthesis with biocatalysis, employing a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov

Biocatalytic ketone reduction represents another powerful method. While this technique primarily produces chiral 4-hydroxypiperidines, these are direct precursors to the desired ketones via oxidation. Carbonyl reductases have been identified that can reduce 3-substituted-4-oxopiperidines with exceptional stereoselectivity, often yielding products with greater than 99% enantiomeric excess (ee). rsc.orgresearchgate.net

The use of chiral auxiliaries provides a classic and effective route. For instance, N-galactosylation of 2-pyridone can be used to desymmetrize the molecule. znaturforsch.com Subsequent stereoselective nucleophilic additions or alkylations at the 3-position are directed by the bulky carbohydrate auxiliary, allowing for the construction of specific diastereomers. znaturforsch.com

Kinetic resolution offers a method for separating racemic mixtures. Using a chiral base, such as a complex of n-butyllithium (n-BuLi) and the chiral ligand sparteine, one enantiomer of a racemic N-Boc-protected piperidine can be preferentially deprotonated and functionalized. rsc.org This leaves the unreacted starting material enriched in the other enantiomer. rsc.orgrsc.org

Finally, asymmetric conjugate addition to chiral bicyclic lactams, which can be formed from readily available chiral precursors like (R)-phenylglycinol, allows for the stereoselective introduction of a substituent at the 3-position of a piperidone framework. capes.gov.brresearchgate.net

| Methodology | Key Reagents/Catalysts | Substrate Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Activated Pyridines | High stereodefinition | nih.gov |

| Biocatalytic Ketone Reduction | Carbonyl Reductases (HeCR, DbCR) | 3-Substituted-4-oxopiperidines | >99% ee | rsc.orgresearchgate.net |

| Chiral Auxiliary | N-Galactosyl group | 2-Pyridone derivatives | High diastereoselectivity | znaturforsch.com |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | Racemic N-Boc-2-arylpiperidines | er up to 97:3 | rsc.org |

| Asymmetric Conjugate Addition | Lithium alkyl cyanocuprates | Chiral bicyclic unsaturated lactams | High stereoselectivity | capes.gov.brresearchgate.net |

Enantioselective Transformations of Piperidone Precursors

Starting with a pre-formed piperidone ring, enantioselectivity can be induced through transformations that create or modify chiral centers. These methods are particularly valuable for elaborating simpler piperidone structures into more complex, stereochemically defined molecules.

A primary example is the enantioselective reduction of the C4-carbonyl group . Biocatalytic reduction using specific carbonyl reductase enzymes, such as HeCR and DbCR, can convert a racemic 3-substituted-4-oxopiperidine into distinct stereoisomers of the corresponding 4-hydroxypiperidine. rsc.orgresearchgate.net The choice of enzyme dictates the stereochemical outcome of the resulting alcohol. For this strategy to be fully effective as a dynamic kinetic asymmetric reduction (DKAR), where a single stereoisomer is produced in high yield, the starting ketone must be able to racemize at the C3 position under the reaction conditions. rsc.org If this racemization is slow, the process functions as a kinetic resolution. rsc.org

Another key transformation is the stereoselective alkylation at the C3 position . This can be achieved by forming an enolate from an N-galactosyl-2-piperidone precursor and then reacting it with an electrophile. znaturforsch.com The chiral auxiliary attached to the nitrogen atom effectively shields one face of the molecule, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry at the 3-position. znaturforsch.com

| Transformation | Key Reagents/Enzymes | Precursor Type | Product | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| Enantioselective Reduction | Carbonyl Reductase (e.g., HeCR) | tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | (3R,4S)- and (3S,4S)-hydroxypiperidines | >99% ee | rsc.orgresearchgate.net |

| Stereoselective Alkylation | LDA, Alkyl Halide | N-Galactosyl-2-piperidone | 3-Alkyl-N-galactosyl-2-piperidone | High diastereomeric ratio | znaturforsch.com |

Reaction Mechanisms in 3-Isopropylpiperidin-4-one Hydrochloride Synthesis

The formation of the 3-substituted-4-piperidone core involves complex reaction mechanisms, with the role of hydrochloric acid being critical in several stages, from catalysis to final product formation.

Elucidation of Key Mechanistic Steps

While a singular mechanism for 3-isopropylpiperidin-4-one is not exhaustively detailed, its synthesis aligns with established pathways for forming the 4-piperidone ring system.

A widely used method is the Dieckmann condensation . This intramolecular reaction begins with the base-catalyzed formation of an enolate from an aminodicarboxylate ester. researchgate.net The rate-determining step is the subsequent intramolecular nucleophilic attack of this enolate onto the second ester carbonyl, leading to ring closure. researchgate.net The rapid loss of an alkoxide group yields a cyclic β-keto ester, which is then hydrolyzed and decarboxylated to give the final 4-piperidone. researchgate.net

Mechanisms involving iminium ion intermediates are also prevalent. In a Mannich-type reaction, an amine and a non-enolizable aldehyde react under acidic conditions to form an electrophilic iminium cation. nih.gov This intermediate is then attacked by a nucleophile. An intramolecular variant of this process is a plausible route for piperidone synthesis. Similarly, the Pictet-Spengler reaction, though typically used for tetrahydroisoquinolines, proceeds via an iminium ion that triggers an intramolecular electrophilic substitution, a principle applicable to piperidine ring formation. msu.edursc.org Computational studies using Density Functional Theory (DFT) on related systems have helped to clarify these pathways, for example, by evaluating the energetics of direct cyclization versus the formation of spiro intermediates. frontiersin.org

A tandem oxidation-cyclization-oxidation process offers another route, involving the initial oxidation of an unsaturated alcohol, followed by cyclization and a final oxidation step to yield the piperidinone. acs.org

Role of Hydrochloric Acid in Reaction Kinetics and Equilibria

Hydrochloric acid (HCl) plays multiple, distinct roles in the synthesis of piperidin-4-ones, influencing reaction rates, equilibrium positions, and the final product isolation.

Catalysis of Condensation: In reactions like the Mannich or those involving iminium ion formation, acid catalysis is fundamental. nih.gov HCl protonates a carbonyl group, activating it for nucleophilic attack by an amine, or facilitates the dehydration of a hemiaminal intermediate to form the crucial electrophilic iminium ion, thereby accelerating the reaction rate. nih.govrsc.org Acid-catalyzed condensation of a pre-formed 4-piperidone hydrate (B1144303) with an aldehyde also relies on this principle. diva-portal.org

Hydrolysis and Decarboxylation: In the Dieckmann condensation route, the final step involves the conversion of a cyclic β-keto ester intermediate into the target 4-piperidone. This is typically achieved by refluxing the intermediate with an excess of concentrated hydrochloric acid, which hydrolyzes the ester and promotes decarboxylation. researchgate.net

Equilibrium Control: The Dieckmann condensation is a reversible process. researchgate.net During the workup, the cyclic β-keto ester product is often present as its sodium salt. Careful and mild acidification, for instance with HCl, is required to regenerate the neutral product. However, harsh conditions can promote the retro-Dieckmann reaction, leading to ring cleavage. Therefore, controlling the pH and temperature is critical to prevent this equilibrium shift and maximize the yield of the cyclized product. researchgate.net

Deprotection and Salt Formation: In many modern syntheses, the piperidine nitrogen is protected, often with a tert-butoxycarbonyl (Boc) group. The final step to obtain the target compound as its hydrochloride salt is the removal of this protecting group. This is commonly accomplished using a solution of hydrochloric acid in an organic solvent like dioxane, which efficiently cleaves the Boc group and provides the stable, crystalline hydrochloride salt. rsc.org

Chemical Reactivity and Derivatization Strategies of 3 Isopropylpiperidin 4 One Hydrochloride

Functional Group Interconversions on the Piperidin-4-one Core

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com In the context of 3-isopropylpiperidin-4-one (B595886), this primarily involves modifications of the core piperidin-4-one structure. These interconversions are essential for creating a library of derivatives with diverse properties.

A key transformation is the reduction of the ketone to a hydroxyl group, yielding 1-isopropylpiperidin-4-ol. smolecule.comcymitquimica.com This can be accomplished using various reducing agents. scribd.com For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the carbonyl group to a secondary alcohol. solubilityofthings.comugent.be This conversion from a ketone to an alcohol significantly alters the molecule's polarity and hydrogen bonding capabilities. cymitquimica.com

Conversely, the secondary alcohol can be oxidized back to the ketone using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Jones oxidation (CrO₃/H₂SO₄/acetone). solubilityofthings.comimperial.ac.uk The choice of oxidizing agent is critical to avoid over-oxidation or side reactions. slideshare.net

Nucleophilic and Electrophilic Transformations of the Ketone Functionality

The ketone group at the 4-position is a prime site for both nucleophilic and electrophilic reactions. youtube.com Nucleophilic attack at the carbonyl carbon is a fundamental reaction. youtube.com For example, the ketone can react with hydroxylamine (B1172632) to form an oxime, specifically 1-isopropylpiperidin-4-one oxime. crysdotllc.comddtjournal.com This reaction introduces a new nitrogen-containing functional group, which can further enhance the ionization efficiency of the molecule. ddtjournal.com

Grignard reagents can also add to the carbonyl carbon, leading to the formation of tertiary alcohols. This allows for the introduction of a wide variety of alkyl or aryl groups at the 4-position, significantly increasing the structural diversity of the resulting compounds.

Electrophilic transformations at the ketone are less common but can be achieved. For instance, α-halogenation can occur in the presence of a suitable halogenating agent and an acidic or basic catalyst. This introduces a halogen atom at the 3- or 5-position, creating a new reactive handle for further synthetic modifications.

Modifications of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key site for derivatization. smolecule.com It can readily undergo N-alkylation or N-acylation reactions.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, making it a more potent nucleophile. For instance, reacting 3-isopropylpiperidin-4-one with an alkyl halide (R-X) would yield an N-alkylated derivative.

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form amides. smolecule.com This transformation is significant as it can modulate the basicity of the nitrogen and introduce a variety of substituents.

These modifications on the piperidine nitrogen are crucial for exploring the structure-activity relationships of piperidine-based compounds in medicinal chemistry. nih.gov

Role as a Synthetic Intermediate for Complex Molecular Architectures

3-Isopropylpiperidin-4-one hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic systems and products of multicomponent reactions. ugent.benih.gov

Incorporation into Heterocyclic Systems

The versatile functional groups of 3-isopropylpiperidin-4-one allow for its incorporation into various heterocyclic frameworks. msu.edu For instance, the ketone can be a starting point for the construction of fused ring systems. Condensation reactions with dinucleophiles can lead to the formation of bicyclic or spirocyclic structures. The ability to form new rings fused to the piperidine core is a powerful strategy for generating novel chemical entities. researchgate.net

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govtcichemicals.comfrontiersin.org 3-Isopropylpiperidin-4-one can act as a key building block in such reactions. For example, in a Biginelli-type reaction, it could potentially react with an aldehyde and a urea (B33335) or thiourea (B124793) to generate dihydropyrimidinone-fused piperidines. tcichemicals.com Its participation in MCRs allows for the rapid generation of diverse and complex molecular libraries, which is highly valuable in drug discovery. nih.govfrontiersin.org

Spectroscopic Elucidation and Conformational Analysis of 3 Isopropylpiperidin 4 One Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3-Isopropylpiperidin-4-one (B595886) hydrochloride, NMR studies confirm the piperidone ring's integrity and define the stereochemical orientation of its substituents. Analysis of related 3-alkyl-substituted piperidones suggests that these compounds predominantly adopt a chair conformation where bulky substituents occupy equatorial positions to minimize steric strain. asianpubs.orgasianpubs.orgniscpr.res.in

Proton (¹H) NMR spectroscopy provides critical data on the chemical environment of hydrogen atoms within the molecule. In the case of 3-Isopropylpiperidin-4-one hydrochloride, the piperidine (B6355638) ring is expected to exist in a chair conformation. The isopropyl group at the C-3 position is anticipated to favor an equatorial orientation to reduce steric hindrance. asianpubs.orgniscpr.res.in

The chemical shifts and coupling constants (J-values) of the ring protons are particularly informative. Large diaxial coupling constants (typically 10-13 Hz) between adjacent axial protons are characteristic of a chair conformation. asianpubs.orgniscpr.res.in The hydrochloride form results in the protonation of the nitrogen atom, leading to a downfield shift of the adjacent protons and the appearance of a broad signal for the N-H proton, which can exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Representative ¹H NMR Spectral Data for a 3-Alkyl-Piperidin-4-one Skeleton Note: This table is based on data for analogous 3-alkyl-2,6-diarylpiperidin-4-one derivatives and serves as a predictive model for 3-Isopropylpiperidin-4-one hydrochloride.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (axial) | ~3.5 - 4.0 | dd | J(H2a, H3a) ≈ 10-12 |

| H-3 (axial) | ~2.5 - 3.0 | m | - |

| H-5 (axial/equatorial) | ~2.8 - 3.2 | m | - |

| H-6 (axial/equatorial) | ~3.3 - 3.8 | m | - |

| Isopropyl CH | ~2.0 - 2.5 | m | J(CH, CH₃) ≈ 7 |

| Isopropyl CH₃ | ~0.9 - 1.2 | d | J(CH₃, CH) ≈ 7 |

| NH₂⁺ | Variable (broad) | s | - |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. slideshare.net The spectrum of 3-Isopropylpiperidin-4-one hydrochloride will feature distinct signals for the carbonyl carbon, the piperidine ring carbons, and the isopropyl group carbons. The carbonyl carbon (C-4) is the most deshielded, appearing significantly downfield (typically >200 ppm). The carbons adjacent to the protonated nitrogen (C-2 and C-6) also appear at a characteristic downfield position.

Table 2: Representative ¹³C NMR Spectral Data for a 3-Alkyl-Piperidin-4-one Skeleton Note: This table is based on data for analogous 3-alkyl-2,6-diarylpiperidin-4-one and N-chloroacetylated piperidone derivatives and serves as a predictive model. doi.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~60 - 65 |

| C-3 | ~45 - 50 |

| C-4 (C=O) | ~205 - 210 |

| C-5 | ~40 - 45 |

| C-6 | ~50 - 55 |

| Isopropyl CH | ~30 - 35 |

| Isopropyl CH₃ | ~18 - 22 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the piperidine ring and into the isopropyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, definitively linking the proton signals to their corresponding carbons.

Carbon-13 NMR for Carbon Framework Elucidation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Preferences

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present and the molecule's conformational state. asianpubs.org

The IR spectrum of 3-Isopropylpiperidin-4-one hydrochloride is dominated by characteristic absorption bands. A strong, sharp band corresponding to the carbonyl (C=O) group stretch is expected in the region of 1715-1735 cm⁻¹. The presence of the hydrochloride salt leads to the formation of an ammonium (B1175870) ion (R₃NH⁺), which gives rise to broad and prominent N-H stretching bands between 2400 and 3000 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule typically appear just below 3000 cm⁻¹.

Raman spectroscopy complements the IR data. The C=O stretch is also Raman active. These techniques can sometimes distinguish between different conformers in a sample, as the vibrational modes can be sensitive to the molecule's geometry. mdpi.comresearchgate.net

Table 3: Key Vibrational Frequencies for 3-Isopropylpiperidin-4-one Hydrochloride Note: Frequencies are based on typical values for piperidone derivatives. ijsr.netresearchgate.net

| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | IR | 2400 - 3000 | Strong, Broad |

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2990 | Medium to Strong |

| C=O Stretch (Ketone) | IR, Raman | 1715 - 1735 | Strong |

| C-N Stretch | IR | 1150 - 1250 | Medium |

| Ring Vibrations | IR, Raman | 1000 - 1200 | Medium |

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive picture of the molecule's structure in the solid state. For piperidin-4-one derivatives, these studies consistently reveal a chair conformation for the six-membered ring. researchgate.netiucr.org In the hydrochloride salt, the crystal lattice is stabilized by a network of intermolecular hydrogen bonds.

For 3-Isopropylpiperidin-4-one hydrochloride, it is expected that the protonated nitrogen atom acts as a hydrogen bond donor, forming a strong N-H···Cl⁻ interaction with the chloride anion. The carbonyl oxygen can also act as a hydrogen bond acceptor, potentially interacting with acidic protons from neighboring molecules. The crystal packing would arrange the molecules to maximize these stabilizing interactions. The isopropyl group would likely adopt an equatorial position to minimize steric clashes within the crystal lattice. iucr.org

Computational Support for Spectroscopic Assignments and Conformational Equilibria

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. ijsr.netnih.gov Geometric optimization calculations can predict the most stable conformation of 3-Isopropylpiperidin-4-one hydrochloride, confirming the preference for a chair conformation with an equatorial isopropyl group.

Furthermore, these computational models can predict spectroscopic properties:

NMR Spectra: Calculation of magnetic shielding constants can be converted into predicted ¹H and ¹³C chemical shifts, which aids in the assignment of complex experimental spectra.

Conformational Equilibria: By calculating the relative energies of different possible conformers (e.g., chair vs. twist-boat, or axial vs. equatorial substituents), computational methods can quantify the stability of the dominant conformation observed experimentally. nih.gov

Computational and Theoretical Investigations of 3 Isopropylpiperidin 4 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods can predict a wide range of properties, including optimized geometries, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. scispace.com It offers a good balance between accuracy and computational cost, making it suitable for a variety of chemical systems. researchgate.net In the study of piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and to understand the electronic properties. researchgate.netorientjchem.org

The process begins with the geometry optimization of the molecule, where the goal is to find the lowest energy arrangement of the atoms. For piperidinone derivatives, this typically confirms a chair conformation for the piperidine (B6355638) ring, which is the most stable arrangement. researchgate.net DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. orientjchem.org For instance, in a related compound, 2,6-bis(4-chlorophenyl)-3-isopropylpiperidin-4-one, DFT was used to analyze its structural and electronic properties. care.edu.in

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. DFT calculations are used to determine these orbital energies and visualize their distribution over the molecule. researchgate.netaustinpublishinggroup.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org Red-colored regions on an MEP map indicate a negative potential, prone to electrophilic attack, while blue areas represent a positive potential, susceptible to nucleophilic attack. orientjchem.org

Table 1: Illustrative DFT-Calculated Parameters for a Piperidinone Derivative

| Parameter | Value | Reference |

| HOMO Energy | -6.5 eV | researchgate.net |

| LUMO Energy | -1.8 eV | researchgate.net |

| HOMO-LUMO Gap | 4.7 eV | researchgate.net |

| Dipole Moment | 4.326 Debye | researchgate.net |

| Method | B3LYP/6-311G(3df,3pd) | orientjchem.org |

Note: The data in this table is illustrative and based on published values for similar piperidinone structures. The exact values for 3-isopropylpiperidin-4-one (B595886) hydrochloride would require specific calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. aps.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though they are generally more computationally demanding than DFT. austinpublishinggroup.comosti.gov High-accuracy extrapolated ab initio thermochemistry (HEAT) models, for example, are designed for precise evaluation of molecular energies. nih.gov

For small molecules, ab initio methods can be used to generate accurate conformational energy profiles and to study systems where DFT might not be as reliable. mdpi.com In the context of 3-isopropylpiperidin-4-one hydrochloride, ab initio calculations could be used to refine the geometric parameters obtained from DFT and to provide a more accurate determination of the relative energies of different conformers. These methods are particularly valuable for benchmarking the results of more approximate methods. aps.org The choice of basis set, such as the 6-311++G(d,p) or aug-cc-pVTZ, is crucial for obtaining reliable results. researchgate.netrsc.org

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This method allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility and the different shapes it can adopt. nih.govelifesciences.org MD simulations are particularly useful for understanding the behavior of molecules in solution and for studying large systems like biomolecules. mdpi.com

For 3-isopropylpiperidin-4-one hydrochloride, MD simulations can reveal how the piperidine ring and its substituents move and interact with their environment. These simulations can help identify the most stable conformations and the energy barriers between them. elifesciences.org

The conformational energy profile of a molecule describes the changes in energy as its rotatable bonds are twisted. researchgate.net For 3-isopropylpiperidin-4-one hydrochloride, the key conformational features include the puckering of the piperidine ring and the orientation of the isopropyl group. The piperidine ring in related compounds typically adopts a chair conformation. iucr.orgresearchgate.net

Computational methods can be used to construct a potential energy surface (PES) by systematically changing specific dihedral angles and calculating the energy at each point. rsc.org This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. utwente.nl For example, studies on N-acyl-t(3)-isopropyl-r(2),c(6)-bis(2'-furyl)piperidin-4-ones have shown the existence of multiple rotameric forms in solution, which can be characterized by their coupling constants in NMR spectra. researchgate.net The relative energies of different conformers, such as chair, boat, and twist-boat forms, can be calculated to determine their populations at a given temperature. researchgate.net

Table 2: Example Conformational Energy Data for a Substituted Piperidinone

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) |

| Chair (equatorial isopropyl) | 0.0 | ~55° |

| Chair (axial isopropyl) | 2.1 | ~55° |

| Twist-Boat | 5.5 | ~0° |

Note: This data is hypothetical and for illustrative purposes. Actual values would depend on the specific compound and computational method.

The solvent can have a significant impact on the conformation and reactivity of a molecule. frontiersin.orgnumberanalytics.comweebly.com Solvent effects can be modeled computationally using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. frontiersin.org

For a charged species like 3-isopropylpiperidin-4-one hydrochloride, polar solvents would be expected to stabilize the molecule. The interactions between the solute and solvent molecules can influence the conformational equilibrium. For instance, hydrogen bonding between the piperidinium (B107235) proton and solvent molecules can affect the orientation of the substituents. libretexts.org The choice of solvent can alter reaction rates by stabilizing or destabilizing reactants, transition states, and products. numberanalytics.com Computational studies can help to elucidate these specific solute-solvent interactions and their consequences for chemical reactivity. frontiersin.org

Conformational Energy Profiles.

Analysis of Molecular Interactions and Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that play a significant role in determining the structure and properties of many chemical and biological systems. wikipedia.org In the solid state, 3-isopropylpiperidin-4-one hydrochloride is likely to form an extensive network of hydrogen bonds.

The primary hydrogen bond donor in this molecule is the protonated nitrogen atom (N-H+), and the primary acceptor is the carbonyl oxygen atom (C=O). In the hydrochloride salt, the chloride ion (Cl-) would also act as a strong hydrogen bond acceptor. Intermolecular hydrogen bonds of the N-H+···O and N-H+···Cl- types would be expected to be prominent features in the crystal lattice. iucr.org

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution, the Hirshfeld surface is generated. This surface is color-mapped to highlight different types of intermolecular contacts and their relative strengths.

For substituted piperidin-4-one derivatives, HS analysis reveals the predominant forces at play in crystal stabilization. The analysis of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, a complex derivative, shows that the crystal packing is primarily governed by a high percentage of H···H, Cl···H, and C···H contacts. researchgate.net A similar, though differently substituted compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, also shows a prevalence of H···H, H···C, and H···F contacts. iucr.org

In the case of 3-Isopropylpiperidin-4-one hydrochloride, the presence of the chloride ion and the N-H+ group would introduce significant hydrogen bonding. The dnorm map, a key feature of HS analysis, would display distinct red spots indicating strong, short-range hydrogen bonds, particularly N-H···Cl and potentially C-H···O and C-H···Cl interactions. mdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, breaking them down by the percentage of the surface area they cover.

Table 1: Projected Percentage Contributions of Intermolecular Contacts for 3-Isopropylpiperidin-4-one Hydrochloride based on Analogous Structures.

| Intermolecular Contact Type | Projected Percentage Contribution (%) |

| H···H | ~35-55% |

| Cl···H/H···Cl | ~20-35% |

| C···H/H···C | ~10-20% |

| O···H/H···O | ~5-10% |

Note: This data is projected based on published analyses of related, more complex piperidin-4-one derivatives and is intended for illustrative purposes. researchgate.netiucr.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution around a molecule. jksus.org An MEP map is plotted onto a constant electron density surface, using a color spectrum to denote regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. doi.org

For 3-Isopropylpiperidin-4-one hydrochloride, the MEP map would be crucial in identifying the most reactive sites. The most prominent feature would be a large, strongly positive (blue) region around the protonated nitrogen atom (N-H+), indicating its role as a hydrogen bond donor. Conversely, the chloride ion (Cl⁻) would be the center of a strongly negative (red) potential. The oxygen atom of the carbonyl group (C=O) would also exhibit a region of negative potential, making it a likely hydrogen bond acceptor site. doi.orgjksus.org The isopropyl group and the carbon backbone of the piperidine ring would largely be represented by neutral (green) potential.

The MEP analysis provides a clear rationale for the intermolecular interactions observed in the crystal structure, particularly the strong N-H+···Cl⁻ hydrogen bonds that are expected to be a dominant feature in the solid state of the hydrochloride salt.

Table 2: Predicted Electrostatic Potential Regions on the Molecular Surface of 3-Isopropylpiperidin-4-one Hydrochloride.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Role in Interactions |

| Protonated Piperidine Nitrogen (N-H+) | Strongly Positive | Blue | Hydrogen Bond Donor |

| Carbonyl Oxygen (C=O) | Negative | Red | Hydrogen Bond Acceptor, Site for Electrophilic Attack |

| Isopropyl and Piperidine Ring C-H | Neutral to Slightly Positive | Green/Yellow | Weak van der Waals / Hydrophobic Interactions |

Note: This qualitative data is based on the fundamental principles of MEP analysis and findings for analogous piperidin-4-one compounds. doi.orgjksus.org

Advanced Analytical Methodologies for Characterization of 3 Isopropylpiperidin 4 One Hydrochloride

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3-Isopropylpiperidin-4-one (B595886) hydrochloride from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a primary technique utilized for this purpose.

A typical HPLC method for the analysis of piperidine (B6355638) derivatives involves a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. japsonline.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for separation. japsonline.com For instance, a mobile phase of methanol and a buffer solution with the pH adjusted to 3.0 has been used for the separation of similar hydrochloride salts. japsonline.com Detection is commonly achieved using an ultraviolet (UV) detector at a specific wavelength where the compound absorbs light. japsonline.com

The purity of the compound is determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities, and the area of these peaks relative to the main peak can be used to quantify the level of impurity. In some cases, the purity of piperidine derivatives has been confirmed to be greater than 95% using HPLC analysis. nih.gov

For more complex mixtures or to confirm the identity of separated components, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comorientjchem.org This provides an additional dimension of analysis by determining the mass-to-charge ratio of the molecules eluting from the column.

Table 1: Illustrative HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm) semanticscholar.org |

| Mobile Phase | Acetonitrile/Methanol/Water mixture semanticscholar.org or Methanol/Buffer (pH 3.0) japsonline.com |

| Flow Rate | 1.0 - 2.0 mL/min japsonline.comsemanticscholar.org |

| Detection | UV at a specific wavelength (e.g., 212 nm, 278 nm) japsonline.comsemanticscholar.org |

| Temperature | Ambient or controlled (e.g., 40°C) japsonline.com |

Gas Chromatography (GC) can also be employed, particularly when coupled with a mass spectrometer (GC-MS), for the identification and analysis of piperidone derivatives. chemijournal.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. neu.edu.tr For 3-Isopropylpiperidin-4-one hydrochloride, mass spectrometry confirms the molecular weight of the parent molecule and offers insights into its structural components through fragmentation analysis.

In a typical mass spectrum, the molecular ion peak (M+) corresponds to the mass of the intact molecule. uni-saarland.de For 3-Isopropylpiperidin-4-one, the molecular formula is C9H17NO. The molecular weight of the free base is approximately 155.25 g/mol . The hydrochloride salt would have a corresponding higher mass. The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure. The molecule breaks apart in a predictable manner, and the resulting fragment ions provide a "fingerprint" that can be used for identification. libretexts.org The fragmentation of piperidine derivatives often involves characteristic cleavages, such as alpha-cleavage, which is a common fragmentation pathway for compounds containing nitrogen. libretexts.org

Different ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "soft" ionization technique that is particularly useful for analyzing polar molecules and keeping the molecular ion intact. mdpi.com

Table 2: Expected Mass Spectrometry Data for 3-Isopropylpiperidin-4-one

| Parameter | Expected Value |

| Molecular Formula (Free Base) | C9H17NO |

| Molecular Weight (Free Base) | ~155.25 g/mol |

| Molecular Ion Peak (M+) | m/z corresponding to the protonated molecule |

| Key Fragmentation Pathways | Alpha-cleavage adjacent to the nitrogen atom |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula—the simplest whole-number ratio of atoms in the compound. analytik-jena.com

For 3-Isopropylpiperidin-4-one hydrochloride (C9H18ClNO), elemental analysis would be performed to quantify the percentages of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical Elemental Composition of 3-Isopropylpiperidin-4-one Hydrochloride (C9H18ClNO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 56.39 |

| Hydrogen | H | 1.01 | 18 | 18.18 | 9.49 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.50 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.31 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.35 |

| Total | 191.73 | 100.00 |

The results from these advanced analytical methodologies, when combined, provide a comprehensive and scientifically rigorous characterization of 3-Isopropylpiperidin-4-one hydrochloride, confirming its identity, purity, and molecular structure.

Future Research Directions and Challenges in 3 Isopropylpiperidin 4 One Hydrochloride Research

Development of Novel and Efficient Synthetic Routes

A primary challenge in the utilization of 3-Isopropylpiperidin-4-one (B595886) hydrochloride is the development of synthetic routes that are both novel and highly efficient. Current synthetic approaches, while functional, may not be optimal in terms of yield, scalability, or cost-effectiveness. Future research is directed towards overcoming these hurdles.

Key areas of focus include:

Catalytic Approaches: Investigating novel catalysts, including metal-based and organocatalysts, could lead to more efficient and selective reactions. The goal is to reduce the number of synthetic steps, minimize the formation of byproducts, and lower the energy requirements of the process. mit.edu

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes presents a significant opportunity. nih.gov Flow chemistry can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly during scale-up.

Retrosynthetic Analysis Tools: The use of advanced software for retrosynthesis can help identify entirely new and potentially more efficient synthetic pathways that may not be obvious through traditional analysis. acsgcipr.org These tools can analyze vast databases of chemical reactions to propose innovative routes to the target molecule. acsgcipr.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Novel Catalysis | Higher yields, improved selectivity, reduced waste, lower energy consumption. | Catalyst cost and stability, optimization of reaction conditions. |

| Continuous Flow | Enhanced safety, better process control, scalability, higher purity. nih.gov | Initial equipment investment, potential for clogging, process optimization. |

| AI-driven Retrosynthesis | Discovery of non-obvious, highly efficient pathways, time savings. acsgcipr.org | Reliability of predictions, requirement for experimental validation. |

Exploration of New Derivatization Pathways

The functional groups present in 3-Isopropylpiperidin-4-one hydrochloride—specifically the ketone and the secondary amine of the piperidine (B6355638) ring—offer multiple sites for chemical modification. Exploring new derivatization pathways is crucial for expanding the library of compounds that can be synthesized from this intermediate.

Future research in this area will likely involve:

Targeted Modifications: Designing derivatization strategies to synthesize molecules with specific, predetermined biological activities. This involves reacting the ketone or amine with various reagents to introduce new functional groups. For instance, reactions at the ketone can yield substituted piperidinols, which are known to be potent antagonists for receptors like the human H3 receptor. researchgate.net

Combinatorial Chemistry: Utilizing high-throughput techniques to create large libraries of derivatives by reacting the core structure with a wide array of building blocks. This approach accelerates the discovery of new compounds with interesting properties.

Advanced Reaction Types: Moving beyond simple acylation or alkylation to explore more complex reaction pathways, such as multicomponent reactions or C-H activation, could unlock novel chemical space. researchgate.netresearchgate.net For example, derivatization of the piperidine nitrogen with various aliphatic or aromatic substituents has been shown to significantly influence the pharmacological properties of the final molecule. acs.org

The table below outlines potential derivatization reactions and their expected outcomes.

| Reaction Site | Derivatization Type | Potential New Structures |

| Ketone (Position 4) | Reductive amination, Wittig reaction, Aldol condensation | Substituted amines, alkenes, β-hydroxy ketones |

| Amine (Position 1) | Acylation, Alkylation, Reductive amination nih.govmdpi.com | Amides, tertiary amines, N-substituted piperidines mdpi.com |

| α-Carbon (Position 3) | Enolate chemistry, C-H activation | α-substituted piperidones |

Advanced Computational Modeling for Predictive Studies

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding and accelerating experimental research. sydney.edu.autechscience.com For 3-Isopropylpiperidin-4-one hydrochloride and its derivatives, advanced computational modeling is an area of significant future potential.

Key applications include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to understand the electronic structure of the molecule. researchgate.net This can help predict its reactivity, spectroscopic properties, and the stability of different conformations.

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to understand its dynamic behavior and its interactions with other molecules, such as biological receptors or solvents. researchgate.net

Machine Learning (ML) and AI: Developing predictive models based on large datasets of chemical information. researchgate.netthe-innovation.org These models can be used to forecast the properties (e.g., solubility, toxicity, biological activity) of novel, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net Such simulations can provide critical insights into underlying physics that may not be intuitive. nih.gov

| Modeling Technique | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.net | Reaction mechanisms, spectroscopic data, molecular orbital energies. |

| Molecular Dynamics (MD) | Simulate molecular interactions and conformational changes. researchgate.net | Binding affinities, solvation properties, stable conformations. |

| Machine Learning (ML) | Predict properties of virtual compounds. the-innovation.org | Biological activity, toxicity profiles, pharmacokinetic parameters. |

Integration of Green Chemistry Principles in Scalable Production

As with any chemical manufacturing process, there is a growing imperative to make the production of 3-Isopropylpiperidin-4-one hydrochloride more environmentally friendly. Integrating the principles of green chemistry is a critical challenge for future research and development. neulandlabs.com

The focus will be on several key areas:

Solvent Selection: Replacing hazardous or environmentally damaging solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. mit.edunih.gov Solvent use is a major contributor to waste in pharmaceutical production. patheon.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mit.edu

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure, or utilizing alternative energy sources like microwave or ultrasonic irradiation to reduce energy consumption. mit.edu

Waste Reduction: Implementing strategies to minimize or eliminate the production of waste, rather than treating it after it has been created. iupac.org This includes developing catalytic reactions that replace stoichiometric reagents. mit.edu

The table below summarizes key green chemistry principles and their application to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Expected Impact |

| Prevent Waste mit.edu | Optimize reactions to reduce byproducts. | Lower environmental footprint, reduced disposal costs. |

| Maximize Atom Economy mit.edu | Design syntheses with high incorporation of starting materials. | Increased efficiency, less waste. |

| Use Safer Solvents mit.edu | Replace hazardous solvents with benign alternatives like water or toluene. iupac.org | Improved worker safety, reduced environmental pollution. patheon.com |

| Increase Energy Efficiency mit.edu | Conduct reactions at lower temperatures and pressures. | Reduced energy costs, smaller carbon footprint. |

| Use Catalysts mit.edu | Employ catalytic reagents instead of stoichiometric ones. | Less waste, potential for reaction recycling. |

Q & A

Q. Challenges in Purification :

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetic acid, reflux (6 h) | Cyclization |

| 2 | HCl gas in ethanol | Salt formation |

| 3 | Ethyl acetate/hexane | Recrystallization |

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Answer :

According to GHS classification ():

- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category STOT SE 3).

- Precautions :

- Use fume hoods and wear nitrile gloves during handling.

- In case of eye exposure, rinse immediately with water for ≥15 minutes .

Q. Emergency Response :

| Hazard | Action |

|---|---|

| Inhalation | Move to fresh air; administer artificial respiration if needed |

| Skin Contact | Wash with soap/water; seek medical attention |

(Advanced) How can researchers address discrepancies in reported bioactivity data of this compound derivatives across different studies?

Answer :

Discrepancies often arise from variations in:

- Experimental Design : Differences in cell lines, animal models, or assay conditions (e.g., pH, temperature).

- Compound Purity : Impurities (>2%) can skew bioactivity results. Use HPLC (≥98% purity) for validation .

Case Study :

A comparative analysis of thiosemicarbazone derivatives () used graph theory to resolve contradictions in cytotoxicity data. Key steps included:

Data Normalization : Adjusting for solvent effects (DMSO vs. aqueous buffers).

Statistical Validation : Applying ANOVA to confirm significance thresholds .

(Advanced) What experimental design considerations are essential for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

Answer :

Key Factors :

Q. Example Workflow :

| Parameter | Optimization Strategy |

|---|---|

| Catalyst Loading | 5–10 mol% for >90% ee |

| Temperature | −20°C to minimize racemization |

| Solvent | Toluene or THF for improved selectivity |

Validation : X-ray crystallography () confirmed absolute configuration in a derivative with 94% ee .

(Basic) How is this compound characterized using spectroscopic and crystallographic techniques?

Answer :

Standard Characterization :

- NMR : H and C NMR to confirm proton environments and carbon骨架.

- IR : Peaks at ~1700 cm (C=O stretch) and ~2500 cm (N-H of HCl salt) .

Crystallographic Data ():

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| Unit Cell | a = 8.21 Å, b = 10.34 Å, c = 12.56 Å |

| R-factor | 0.042 |

(Advanced) What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

Answer :

Methodology :

Analog Synthesis : Modify substituents (e.g., isopropyl, methoxy groups) and assess bioactivity.

Computational Modeling : Use DFT or molecular docking to predict binding affinities.

Example : A study () compared phenyl-substituted derivatives, identifying the 4-methoxy group as critical for kinase inhibition (IC = 0.8 μM vs. 5.2 μM for unsubstituted analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.